

Ethyl 10(Z)-heptadecenoate: A Technical Guide to its Discovery, Isolation, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 10(Z)-heptadecenoate*

Cat. No.: *B15622443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10(Z)-heptadecenoate is a monounsaturated fatty acid ester with potential applications in various fields of research, drawing from the known biological activities of related long-chain fatty acid esters, which include anti-inflammatory and antifungal properties. This technical guide provides a comprehensive overview of the available information on **Ethyl 10(Z)-heptadecenoate**, including its chemical and physical properties, proposed methods for its synthesis and isolation, and a discussion of its potential biological significance. While specific experimental data for this particular ester is limited in publicly accessible literature, this guide extrapolates from established methodologies and data for structurally similar compounds to provide a robust framework for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

Fatty acids and their esters are a diverse class of molecules with critical roles in biological systems, ranging from structural components of cell membranes to signaling molecules in various metabolic pathways. **Ethyl 10(Z)-heptadecenoate**, a C19 fatty acid ester, belongs to the class of unsaturated fatty acids, characterized by a cis-double bond at the 10th carbon position. While the specific discovery of this ethyl ester is not well-documented in scientific

literature, its parent carboxylic acid, 10(Z)-heptadecenoic acid, has been identified as a minor constituent in ruminant fats and has been reported in *Monascus purpureus* and *Arabidopsis thaliana*.^{[1][2][3]} The biological activities of similar long-chain unsaturated fatty acid esters suggest that **Ethyl 10(Z)-heptadecenoate** may possess interesting pharmacological properties.

Physicochemical Properties

Detailed experimental physical properties for **Ethyl 10(Z)-heptadecenoate** are not readily available. However, data for the parent acid, the corresponding methyl ester, and the saturated ethyl ester provide a basis for estimation.

Property	Value	Source/Compound
Molecular Formula	C ₁₉ H ₃₆ O ₂	[4]
Molecular Weight	296.49 g/mol	[4]
CAS Number	150324-16-6	[4]
Synonyms	Ethyl cis-10-heptadecenoate	[4]
Melting Point	28 °C (for Ethyl heptadecanoate)	[5]
Boiling Point	200 °C at 10 mmHg (for Ethyl heptadecanoate)	
Kovats Retention Index	Semi-standard non-polar: 2015.9 (for Methyl cis-10-heptadecenoate)	[6]

Synthesis and Isolation

While a specific protocol for the synthesis or isolation of **Ethyl 10(Z)-heptadecenoate** has not been published, established organic chemistry methods provide a clear path to its preparation.

Proposed Synthesis

A plausible synthetic route involves a two-step process: the stereoselective synthesis of the parent fatty acid, 10(Z)-heptadecenoic acid, followed by its esterification. The Wittig reaction is a well-established method for the formation of Z-alkenes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Step 1: Synthesis of 10(Z)-Heptadecenoic Acid via Wittig Reaction

The synthesis would involve the reaction of an appropriate phosphonium ylide with an aldehyde.

- Reactants: Heptyltriphenylphosphonium bromide and methyl 10-oxodecanoate.
- Base: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium.
- Solvent: Anhydrous tetrahydrofuran (THF).
- Key Features: The use of a non-stabilized ylide generally favors the formation of the Z-isomer.[\[8\]](#)

Step 2: Esterification to **Ethyl 10(Z)-heptadecenoate**

The resulting 10(Z)-heptadecenoic acid can be esterified to the corresponding ethyl ester via Fischer esterification.

- Reactants: 10(Z)-Heptadecenoic acid and excess ethanol.
- Catalyst: A strong acid catalyst such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA).
- Procedure: The reaction mixture is typically refluxed to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis of **Ethyl 10(Z)-heptadecenoate**

Part A: Synthesis of 10(Z)-Heptadecenoic Acid

- Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.1

equivalents) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at this temperature for 1 hour, then warm to 0 °C for an additional hour.

- Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of methyl 10-oxodecanoate (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
- Work-up and Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude methyl ester is then hydrolyzed by refluxing with a solution of potassium hydroxide (5 equivalents) in methanol/water (4:1 v/v) for 4 hours.
- Purification: After cooling, acidify the reaction mixture with 2M HCl to pH ~2. Extract the fatty acid with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 10(Z)-heptadecenoic acid. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Fischer Esterification

- Reaction Setup: In a round-bottom flask, dissolve the purified 10(Z)-heptadecenoic acid in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final product, **Ethyl 10(Z)-**

heptadecenoate, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Proposed Isolation from Natural Sources

Given that 10(Z)-heptadecenoic acid is found in some natural sources, an isolation procedure followed by esterification is a viable alternative.

Step 1: Extraction and Saponification of Lipids

- Source Material: Biomass of *Monascus purpureus* or seeds of *Arabidopsis thaliana*.[\[1\]](#)
- Extraction: Lipids are extracted from the dried and ground biomass using a Soxhlet extractor with a non-polar solvent like hexane.
- Saponification: The extracted lipids (triglycerides) are saponified by refluxing with an ethanolic solution of potassium hydroxide to yield a mixture of fatty acid potassium salts.

Step 2: Liberation and Purification of the Free Fatty Acid

- Acidification: The mixture of potassium salts is acidified with a strong acid (e.g., HCl) to protonate the carboxylates, yielding the free fatty acids.
- Purification: The desired 10(Z)-heptadecenoic acid can be purified from the mixture of fatty acids using techniques such as low-temperature crystallization or preparative high-performance liquid chromatography (HPLC).

Step 3: Esterification

The purified 10(Z)-heptadecenoic acid is then esterified to **Ethyl 10(Z)-heptadecenoate** as described in the synthesis protocol above.

Experimental Protocol: Isolation and Esterification

- Lipid Extraction: The dried and powdered source material is subjected to Soxhlet extraction with n-hexane for 8-12 hours. The solvent is then removed under reduced pressure to yield the crude lipid extract.

- Saponification: The lipid extract is dissolved in a 2 M solution of KOH in 95% ethanol and refluxed for 2 hours.
- Isolation of Free Fatty Acids: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove non-saponifiable lipids. The aqueous layer is then acidified to pH 2 with 6 M HCl. The liberated free fatty acids are extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification of 10(Z)-Heptadecenoic Acid: The mixture of free fatty acids is subjected to preparative reverse-phase HPLC to isolate 10(Z)-heptadecenoic acid.
- Esterification: The purified acid is then esterified using the Fischer esterification protocol described previously.

Spectral Data (Predicted and Analog-Based)

No experimentally determined spectra for **Ethyl 10(Z)-heptadecenoate** are currently available in the public domain. The following data is based on predictions and analysis of similar compounds.

Spectral Data	Predicted/Analog-Based Information
¹ H NMR	Based on ethyl oleate, the following chemical shifts are expected (CDCl_3): ~5.35 ppm (m, 2H, -CH=CH-), 4.12 ppm (q, 2H, -OCH ₂ CH ₃), 2.28 ppm (t, 2H, -CH ₂ COO-), ~2.01 ppm (m, 4H, allylic -CH ₂ -), 1.62 ppm (m, 2H, -CH ₂ CH ₂ COO-), ~1.2-1.4 ppm (m, aliphatic -CH ₂ -), 1.25 ppm (t, 3H, -OCH ₂ CH ₃), ~0.88 ppm (t, 3H, terminal -CH ₃). [12] [13] [14] [15]
¹³ C NMR	Based on known fatty acid ester spectra, expected chemical shifts include: ~174 ppm (C=O), ~130 ppm (-CH=CH-), ~60 ppm (-OCH ₂ -), and various signals in the aliphatic region (~14-34 ppm).
Mass Spectrometry (EI)	Key fragments for fatty acid ethyl esters include the molecular ion (M^+), $[\text{M}-45]^+$ (loss of the ethoxy group), and a characteristic McLafferty rearrangement ion at m/z 88. [16] [17] [18] [19] A mass spectrum for the corresponding methyl ester is available and shows characteristic fragmentation patterns. [20]
Infrared (IR)	Expected characteristic peaks include a strong C=O stretch around 1740 cm^{-1} , C-O stretches around 1170 cm^{-1} , and a C=C stretch for the cis-alkene around 1655 cm^{-1} (weak) and =C-H stretch around 3010 cm^{-1} .

Biological Activity and Signaling Pathways

While **Ethyl 10(Z)-heptadecenoate** has not been extensively studied for its biological activity, the known effects of its parent acid and other long-chain unsaturated fatty acid esters provide a strong indication of its potential pharmacological relevance.

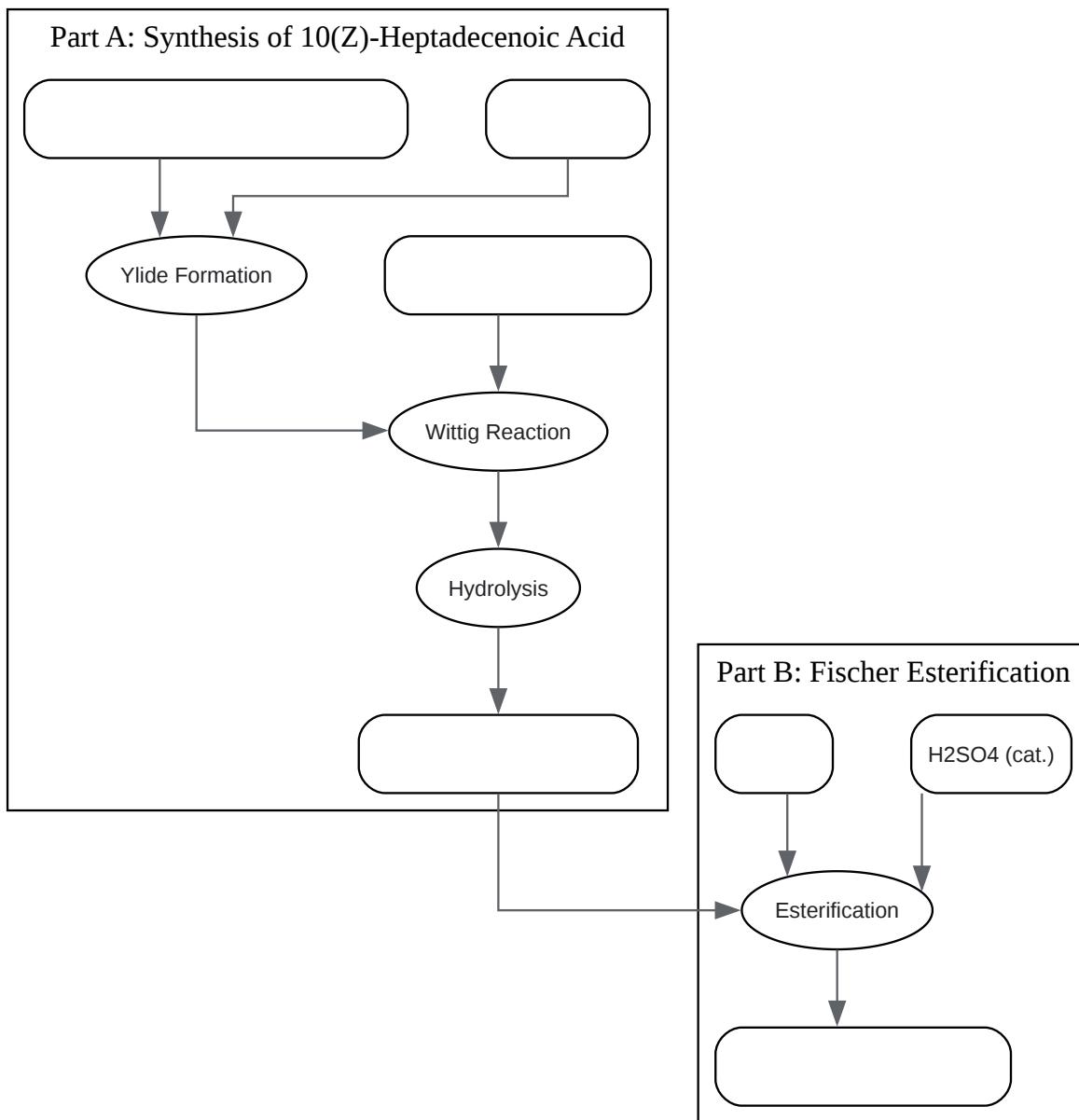
Anti-inflammatory Activity

Unsaturated fatty acids and their esters are known to possess anti-inflammatory properties.[21] The parent acid, cis-10-Heptadecenoic acid, has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production from mouse macrophages.[3] It also exhibited antiproliferative activity against HL-60 cells with an IC₅₀ value of 302 µM.[3] It is plausible that **Ethyl 10(Z)-heptadecenoate** would exhibit similar activities.

Potential Signaling Pathway: Modulation of NF-κB

A common mechanism for the anti-inflammatory effects of unsaturated fatty acids involves the inhibition of the NF-κB signaling pathway. This can occur through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and SIRT1, which can lead to the deacetylation and subsequent inactivation of the p65 subunit of NF-κB.[22]

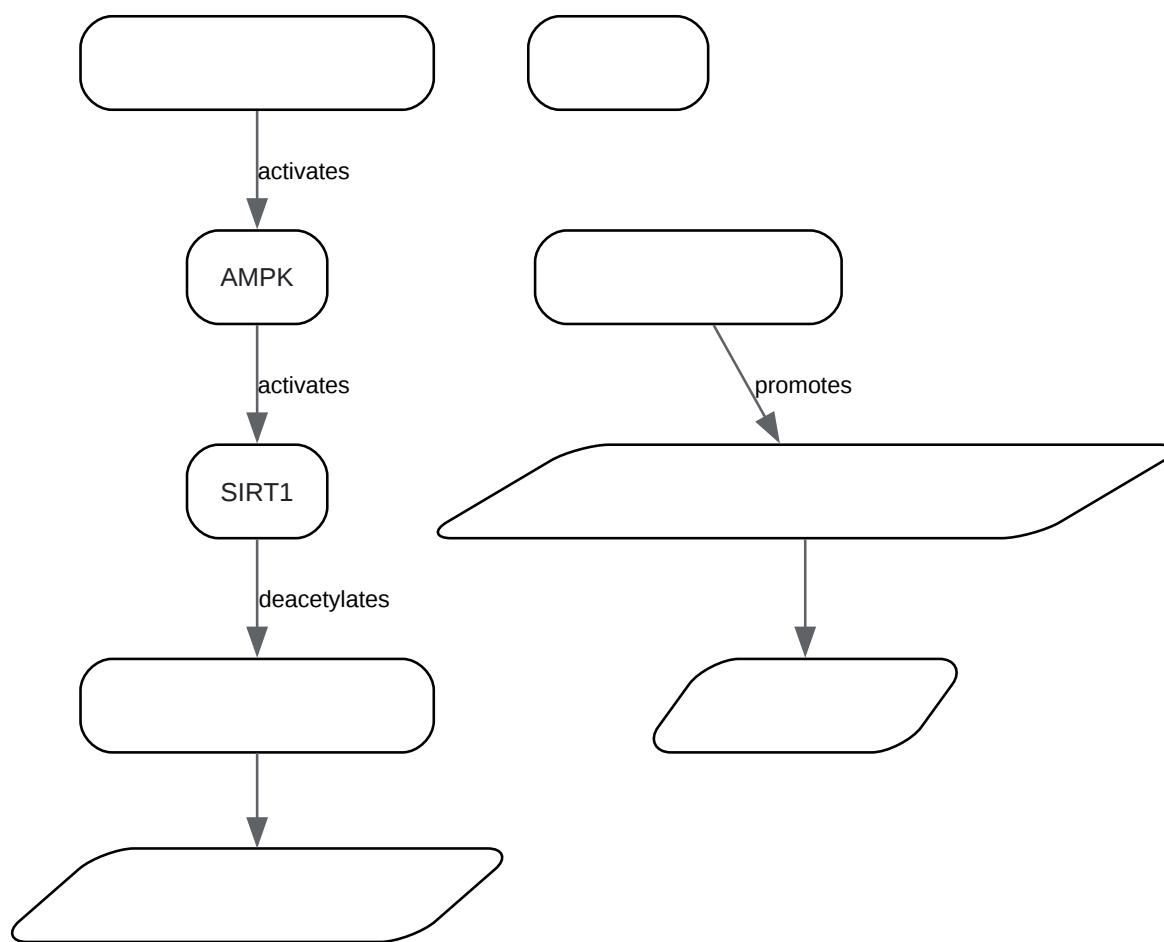
Antifungal Activity


Fatty acids and their esters have been reported to have significant antifungal activity.[22][23] [24] The primary mechanism of action is believed to be the disruption of the fungal cell membrane integrity. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately cell death.[4][25]

Quantitative Data for Related Compounds

Compound/Extract	Organism	Activity	Value
Fatty Acid Methyl Esters (from sunflower oil)	Paracoccidioides spp.	MIC	15.6-500 µg/mL
Fatty Acid Methyl Esters (from sunflower oil)	Candida glabrata, C. krusei	MIC	15.6 µg/mL
cis-10-Heptadecenoic acid	HL-60 cells	IC ₅₀ (antiproliferative)	302 µM

Visualizations


Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 10(Z)-heptadecenoate**.

Potential Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion

Ethyl 10(Z)-heptadecenoate represents an intriguing molecule for further scientific investigation. While direct experimental data on its properties and biological activities are sparse, this guide provides a comprehensive framework based on established chemical principles and data from analogous compounds. The proposed synthetic and isolation protocols offer clear pathways for obtaining this compound for research purposes. The potential for anti-inflammatory and antifungal activity, suggested by studies on related fatty acid esters, warrants further investigation into its specific mechanisms of action and therapeutic potential. This document serves as a foundational resource to stimulate and guide future research into this promising, yet understudied, fatty acid ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Heptadecenoic acid | C17H32O2 | CID 4385123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. Ethyl heptadecanoate | C19H38O2 | CID 26397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cis-10-heptadecenoate | C18H34O2 | CID 16219491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. sciepub.com [sciepub.com]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl Oleate | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tdx.cat [tdx.cat]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]

- 21. Anti-inflammatory activity of ethyl esters of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl 10(Z)-heptadecenoate: A Technical Guide to its Discovery, Isolation, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622443#discovery-and-isolation-of-ethyl-10-z-heptadecenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com